![molecular formula C11H5ClF3N3 B12963792 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 8th position on the imidazoquinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach includes the use of 2-(benzoimidazol-1-yl)aniline substrates in an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated direct sp3 C–H amination reaction suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of the chloro and trifluoromethyl groups can influence the oxidation reactions.
Reduction: Reduction reactions can modify the functional groups on the imidazoquinoxaline ring.
Substitution: The chloro group at the 4th position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . The compound’s anticancer properties are linked to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the imidazo ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a triazole ring instead of the imidazo ring.
Benzo[4,5]imidazo[1,2-a]quinoxaline: Similar core structure but with different substituents.
Uniqueness: 4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and its potential in antifungal and anticancer applications further distinguish it from similar compounds .
Properties
Molecular Formula |
C11H5ClF3N3 |
|---|---|
Molecular Weight |
271.62 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-9-10-16-3-4-18(10)8-5-6(11(13,14)15)1-2-7(8)17-9/h1-5H |
InChI Key |
WDMJSBQVRITOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N3C=CN=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




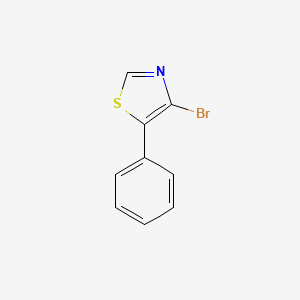
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
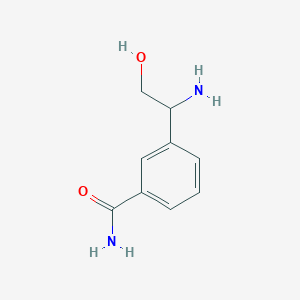
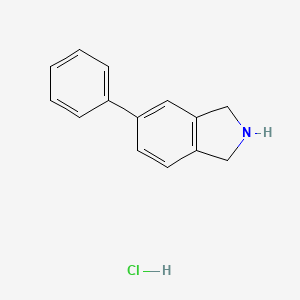


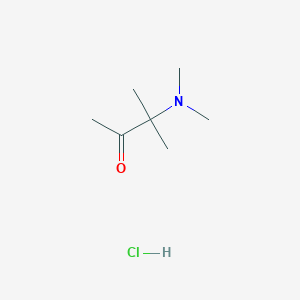
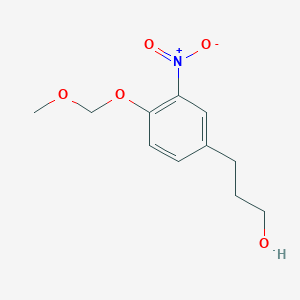
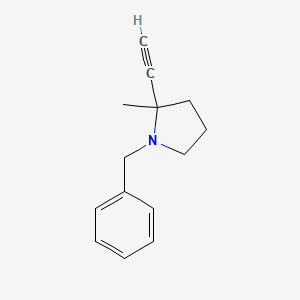
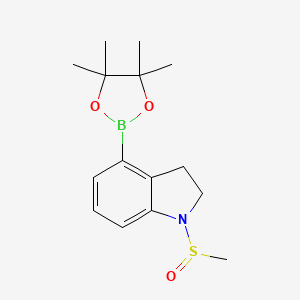
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)

